2-(Chloromethyl)-4-methoxybenzenesulfonamide
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Overview
Description
2-(Chloromethyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloromethyl group and a methoxy group attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxybenzenesulfonamide typically involves the chloromethylation of 4-methoxybenzenesulfonamide. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of 4-methoxybenzenesulfonic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzenesulfonamide derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxybenzenesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
2-(Chloromethyl)-4-methoxybenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-Methoxybenzenesulfonamide: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylbenzenesulfonamide: Lacks the methoxy group, affecting its solubility and reactivity.
4-Chloromethylbenzenesulfonamide: Lacks the methoxy group, making it less versatile in synthetic applications.
The presence of both chloromethyl and methoxy groups in this compound enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSBBSKGAXXYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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